3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Description
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a small-molecule compound featuring an imidazo[1,2-a]pyrazine core substituted at position 3 with a 4-aminophenyl group and at position 8 with an N-methylamine moiety. The 4-aminophenyl group may facilitate hydrogen bonding with target proteins, while the N-methylamine substituent modulates solubility and pharmacokinetic properties .
Properties
CAS No. |
787591-30-4 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
PJJPHOBJVMWIQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions usually include the use of hydrazine hydrate in a homogeneous solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell division and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazine Derivatives
Substituent Effects on Pharmacological Activity
- Position 3 Modifications: The 4-aminophenyl group in the target compound is analogous to chalcone derivatives (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one), which exhibit 50% inhibition of PfFd-PfFNR via electrostatic interactions . This suggests the 4-aminophenyl moiety in the target compound may enhance target binding through similar mechanisms. In contrast, 4-methylphenyl (L5) or 2-naphthyl substituents (e.g., 4-methyl-N-[4-[3-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl]aminophenyl]benzenesulfonamide) are associated with kinase inhibition but may reduce solubility .
Position 6 Modifications :
Position 8 Modifications :
- The N-methylamine group in the target compound simplifies the structure compared to bulkier substituents like N-(pyridin-2-ylethyl) (TH6342/TH7528) or N-(cyclopropylmethyl) (L5). This may improve metabolic stability but reduce affinity for certain targets .
Biological Activity
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, particularly in cancer treatment.
- Molecular Formula : CHN
- Molecular Weight : 228.25 g/mol
- CAS Number : 787590-74-3
Structure
The compound features an imidazo[1,2-a]pyrazine core substituted with a 4-aminophenyl group and a methyl group at the nitrogen position. This structure is believed to contribute to its biological activity.
Research indicates that compounds with imidazo[1,2-a]pyrazine structures often exhibit inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival. Specifically, 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has been studied for its potential as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) therapy.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can effectively inhibit FLT3 activity. For instance, a related compound showed an IC value of 256 nM against FLT3 and demonstrated significant antitumor activity against AML cell lines harboring FLT3 mutations .
Case Study 1: FLT3 Inhibition in AML
A study evaluated the efficacy of a related imidazo[1,2-a]pyrazine compound in AML models. The results indicated that the compound induced apoptosis and inhibited cell proliferation in FLT3-ITD mutant cells. The mechanism was linked to the disruption of FLT3 signaling pathways .
Case Study 2: Structural Optimization
Research focused on optimizing the structural components of imidazo[1,2-a]pyrazines to enhance their potency against FLT3. Modifications at the 8-position and variations in the phenyl substituents were explored to improve binding affinity and selectivity .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Kinase | IC (nM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| Compound A | FLT3 | 256 | MOLM-13 (FLT3-ITD) | Induced apoptosis |
| Compound B | FLT3 | 325 | MV4-11 (FLT3-ITD) | Inhibited growth |
| Compound C | FLT3 | >1000 | HL-60 (FLT3-independent) | No effect |
Table 2: Structural Characteristics of Imidazo[1,2-a]pyrazines
| Property | Value |
|---|---|
| Molecular Weight | 228.25 g/mol |
| LogP | 2.698 |
| Polar Surface Area | 56.21 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
